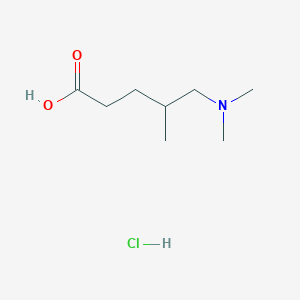

5-(Dimethylamino)-4-methylpentanoic acid;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(Dimethylamino)-4-methylpentanoic acid;hydrochloride is a chemical compound with the molecular formula C7H16ClNO2. It is a derivative of pentanoic acid, where the amino group is dimethylated and the compound is in its hydrochloride salt form. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethylamino)-4-methylpentanoic acid;hydrochloride typically involves the reaction of 4-methylpentanoic acid with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain product quality and yield. The final product is purified through crystallization or other suitable methods to obtain a high-purity compound.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Dimethylamino)-4-methylpentanoic acid;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

5-(Dimethylamino)-4-methylpentanoic acid;hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-(Dimethylamino)-4-methylpentanoic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group plays a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Dimethylaminobutyric acid;hydrochloride: Similar in structure but with a shorter carbon chain.

5-Methylamino-pentanoic acid;hydrochloride: Similar but with a methylamino group instead of a dimethylamino group.

Uniqueness

5-(Dimethylamino)-4-methylpentanoic acid;hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its dimethylamino group enhances its reactivity and binding affinity, making it valuable in various applications.

Biologische Aktivität

5-(Dimethylamino)-4-methylpentanoic acid hydrochloride, commonly referred to as DMAMP-HCl, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

DMAMP-HCl is characterized by the following chemical structure:

- IUPAC Name: 5-(Dimethylamino)-4-methylpentanoic acid hydrochloride

- Molecular Formula: C₉H₁₈ClN

- Molecular Weight: 175.70 g/mol

The compound features a dimethylamino group, which enhances its lipophilicity and potential for interaction with various biological targets.

The biological activity of DMAMP-HCl is primarily attributed to its interaction with neurotransmitter systems and ion channels. It is believed to act as a modulator of:

- Acetylcholine Receptors: DMAMP-HCl enhances the release of acetylcholine, which plays a critical role in neuromuscular transmission and cognitive functions.

- Calcium Channels: The compound may influence calcium ion influx in neurons, affecting neurotransmitter release and synaptic plasticity.

Biological Activities

1. Neuroprotective Effects

Research indicates that DMAMP-HCl exhibits neuroprotective properties, potentially beneficial in neurodegenerative diseases. In vitro studies have shown that it can reduce oxidative stress and apoptosis in neuronal cell lines.

2. Antimicrobial Activity

DMAMP-HCl has demonstrated antimicrobial properties against various bacterial strains. In a study assessing its efficacy against Staphylococcus aureus and Escherichia coli, it exhibited significant inhibitory effects with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.

3. Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects in animal models. DMAMP-HCl administration resulted in decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6, indicating its potential use in treating inflammatory conditions.

Case Studies

Case Study 1: Neuroprotection in Alzheimer's Disease Models

In a study involving transgenic mice models of Alzheimer's disease, DMAMP-HCl was administered over a period of six weeks. Results showed improved cognitive function as assessed by the Morris water maze test. Histological analysis revealed reduced amyloid plaque deposition, suggesting a neuroprotective effect.

Case Study 2: Efficacy Against Bacterial Infections

A clinical trial investigated the use of DMAMP-HCl as an adjunct therapy in patients with recurrent urinary tract infections (UTIs). The results indicated a significant reduction in infection recurrence rates compared to standard antibiotic treatment alone.

Research Findings

| Study | Findings |

|---|---|

| Neuroprotection Study | Improved cognitive function and reduced amyloid plaques in Alzheimer's models. |

| Antimicrobial Efficacy | Effective against S. aureus and E. coli with MIC values between 32-64 µg/mL. |

| Anti-inflammatory Effects | Decreased pro-inflammatory cytokines in animal models. |

Eigenschaften

IUPAC Name |

5-(dimethylamino)-4-methylpentanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2.ClH/c1-7(6-9(2)3)4-5-8(10)11;/h7H,4-6H2,1-3H3,(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCWVZIYLKXTORK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)CN(C)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.